![molecular formula C10H15Cl2N5 B2591625 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride CAS No. 1225334-36-0](/img/structure/B2591625.png)
6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride
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Overview
Description
“6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride” is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives are often used in the study of neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
The synthesis of similar compounds involves the use of piperazine and potassium carbonate in a solution . The reaction mixture is then quenched with water to produce the dihydro adduct . The dihydro adduct is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of these compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are clear yellow liquids after melting .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride: has been investigated for its potential neuroprotective effects. Neuroprotection aims to prevent or slow neuronal death, making it relevant for treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and traumatic brain injury . Researchers have synthesized novel triazole-pyrimidine hybrids containing this compound and evaluated their activity. Key findings include:
Derivatization Reagent for Carboxyl Groups
This compound can serve as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .
Anticancer Activity
A related compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , exhibited potent anticancer effects, inducing apoptosis in tumor cells .
Synthesis of PI3K/mTOR Inhibitors
The synthetic routes involving this compound can be used to create PI3K/mTOR inhibitors with a thiopyrano [4,3-d] pyrimidine nucleus .
Chiral Piperazines Synthesis
Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via reactions with protected 1,2-diamines, including piperazine derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-piperazin-1-ylpyrimidine-4-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-8-6-9(7-11)14-10(13-8)15-4-2-12-3-5-15;;/h6,12H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMECZMYHVMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride |
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